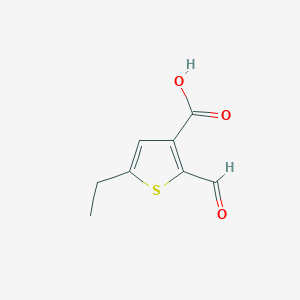

5-Ethyl-2-formylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-2-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-5-3-6(8(10)11)7(4-9)12-5/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDBMWYRAHGWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-formylthiophene-3-carboxylic acid typically involves the formylation and carboxylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position. Subsequent carboxylation can be achieved using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-formylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products Formed

Oxidation: 5-Ethyl-2-carboxythiophene-3-carboxylic acid

Reduction: 5-Ethyl-2-hydroxymethylthiophene-3-carboxylic acid

Substitution: Various substituted thiophene derivatives depending on the electrophile used

Scientific Research Applications

Chemical Synthesis

5-Ethyl-2-formylthiophene-3-carboxylic acid is primarily utilized as a building block in the synthesis of more complex thiophene derivatives. Its functional groups enable various chemical reactions, including:

- Oxidation : The formyl group can be oxidized to yield carboxylic acids, which are valuable intermediates in organic synthesis.

- Reduction : The formyl group can be reduced to alcohols, expanding the range of functional groups available for further modification.

- Substitution Reactions : The ethyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

These reactions facilitate the creation of novel compounds with tailored properties for specific applications in materials science and organic electronics.

Research has indicated that this compound exhibits potential biological activities , notably:

- Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activities.

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets that mediate inflammatory responses, making it a candidate for further investigation in anti-inflammatory drug development.

Medicinal Chemistry

The unique structural characteristics of this compound make it a promising candidate for drug development . Its ability to modulate biological pathways can be harnessed to design new therapeutic agents. Notable areas of focus include:

- Calpain Inhibition : Preliminary studies suggest that compounds similar to this compound may act as inhibitors of calpain enzymes, which are implicated in various diseases, including cataracts and neurodegenerative disorders .

Material Science

In the field of material science, this compound is explored for its potential in developing conductive polymers and organic semiconductors . The presence of both ethyl and formyl groups enhances the electronic properties of thiophene derivatives, making them suitable for applications in:

Case Studies and Research Findings

- Synthesis and Characterization : A study demonstrated the synthesis of various thiophene derivatives from this compound through oxidation and reduction reactions, highlighting its utility as a versatile precursor.

- Biological Evaluation : Research investigating the antimicrobial activity of thiophene derivatives found that compounds derived from this compound exhibited significant inhibition against several bacterial strains, paving the way for future drug development efforts .

- Material Properties : A comparative analysis showed that thiophene-based polymers synthesized from this compound demonstrated superior conductivity and stability compared to other materials, making them ideal candidates for electronic applications .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-formylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl and carboxyl groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and applications of 5-ethyl-2-formylthiophene-3-carboxylic acid with related compounds:

Key Observations:

Substituent Effects on Reactivity :

- The formyl group at position 2 in the target compound distinguishes it from simpler analogs like thiophene-2-carboxylic acid. This group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), which are absent in compounds with only carboxylic acid or ester groups .

- The ethyl group at position 5 is electron-donating, which may reduce the acidity of the carboxylic acid compared to the trifluoroethyl analog (). The latter’s strong electron-withdrawing effect increases acidity, making it more reactive in deprotonation reactions .

Positional Isomerism: Thiophene-2-carboxylic acid () has its carboxylic acid at position 2, whereas the target compound’s carboxylic acid is at position 3.

Functional Group Diversity: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate () contains an amino group and ester, enabling hydrogen bonding and lipophilicity, respectively. These traits contrast with the target compound’s formyl and carboxylic acid groups, which favor polar interactions .

Research Findings and Gaps

- Comparative Acidity : The pKa of the carboxylic acid is expected to be higher than that of 5-(trifluoroethyl)thiophene-3-carboxylic acid due to reduced electron-withdrawing effects .

Biological Activity

5-Ethyl-2-formylthiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an ethyl group at the 5-position and both formyl and carboxylic acid functional groups. This unique arrangement contributes to its reactivity and biological interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the formyl group is believed to enhance its interaction with microbial targets, potentially disrupting cellular functions.

- Anticancer Potential : The compound has been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism involving the modulation of cell cycle pathways or induction of apoptosis .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in various metabolic processes. The structural features of this compound may allow it to interact with DAO, potentially leading to therapeutic applications in metabolic disorders .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The carboxylic acid group may participate in hydrogen bonding with enzyme active sites, while the formyl group could facilitate nucleophilic attack or electron transfer reactions, modulating enzymatic activity.

- Cell Membrane Disruption : The lipophilicity introduced by the ethyl group may enhance membrane permeability, allowing the compound to enter cells more readily and exert its effects on intracellular targets .

- Signal Transduction Modulation : By interacting with specific receptors or signaling pathways, this compound may influence cellular responses, leading to alterations in gene expression or metabolic activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Ethyl-2-formylthiophene-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- The Gewald reaction is a standard approach for thiophene ring formation. Start with ethyl cyanoacetate and a ketone (e.g., pentan-3-one) to form the 5-ethyl-substituted thiophene core.

- Formylation is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF) under anhydrous conditions at 0–5°C.

- Optimize reaction yield by controlling temperature (60–80°C for cyclization), solvent polarity (DMF or DCM), and catalyst stoichiometry. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms the formyl proton (~9.8 ppm) and carboxylic acid proton (broad ~12 ppm). IR spectroscopy validates carbonyl stretches (~1700 cm⁻¹ for COOH, ~1660 cm⁻¹ for CHO) .

- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>98%).

- Mass Spectrometry : HR-MS (ESI+) provides exact mass verification (e.g., calculated for C₈H₈O₃S: 184.0194) .

Q. What are the key stability considerations for this compound under different experimental conditions?

- Stability Profile :

| Condition | Stability | Incompatible Materials |

|---|---|---|

| Ambient temperature | Stable | Strong oxidizers (e.g., peroxides) |

| Strong acids (pH < 2) | Decomposes to CO₂ and sulfur oxides | H₂SO₄, HCl |

| Strong bases (pH > 10) | Hydrolysis of formyl/carboxylic acid groups | NaOH, KOH |

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements :

- Nitrile gloves (tested for chemical permeation resistance), lab coat, and safety goggles.

- Use fume hoods for synthesis and avoid skin/eye contact.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the formyl and carboxylic acid groups in this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic (formyl) and electrophilic (carboxylic acid) sites.

- Molecular docking studies (AutoDock Vina) predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and π-π stacking .

Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?

- Applications :

- The formyl group acts as a Michael acceptor in covalent inhibitor design (e.g., targeting cysteine residues in kinases).

- The carboxylic acid enables salt bridge formation with basic amino acids (e.g., arginine in bacterial DHFR).

- Modify the ethyl group to enhance lipophilicity for blood-brain barrier penetration .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- Case Study : If ¹³C NMR shows unexpected peaks, compare with computed spectra (ChemDraw or ACD/Labs).

- Resolution : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between formyl carbon and thiophene protons resolve ambiguities .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

- Ecotoxicology :

- Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀.

- Evaluate biodegradability via OECD 301F (manometric respirometry).

- Note: Limited data exists for thiophene derivatives; extrapolate from structurally similar compounds .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Analytical Workflow :

| Technique | Application | Detection Limit |

|---|---|---|

| UPLC-QTOF-MS | Identifies trace byproducts (e.g., ethyl esters) | 0.1 ppm |

| ICP-MS | Quantifies heavy metal catalysts (e.g., Pd) | 0.01 ppb |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.